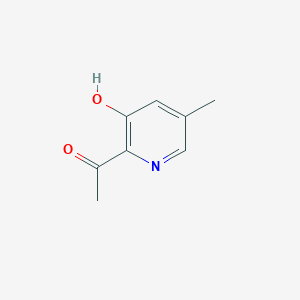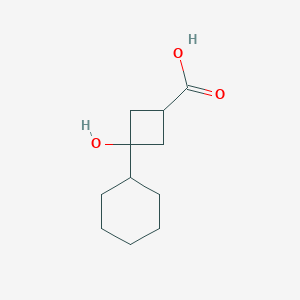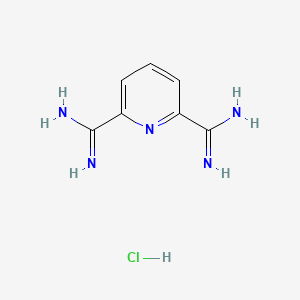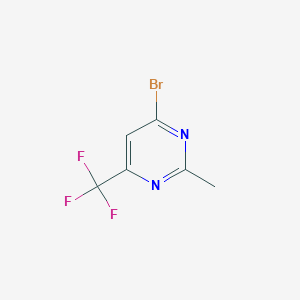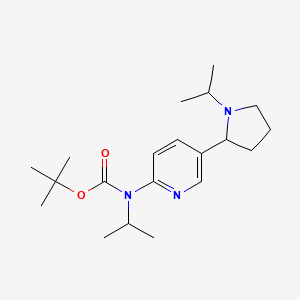
tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a carbamate group
Preparation Methods
The synthesis of tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkyl groups
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate can be compared to other compounds with similar structures, such as:
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound has a similar carbamate group but differs in the substitution pattern on the pyridine ring.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: This compound features a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate: This compound has a cyclopropyl group instead of an isopropyl group, affecting its reactivity and interactions.
These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern and the presence of both pyrrolidine and pyridine rings.
Properties
Molecular Formula |
C20H33N3O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-propan-2-yl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O2/c1-14(2)22-12-8-9-17(22)16-10-11-18(21-13-16)23(15(3)4)19(24)25-20(5,6)7/h10-11,13-15,17H,8-9,12H2,1-7H3 |
InChI Key |
XTBLHYOCGLBWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)N(C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


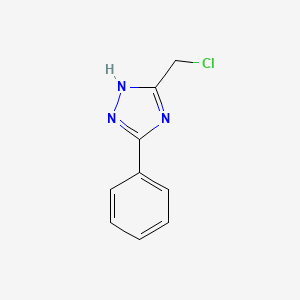

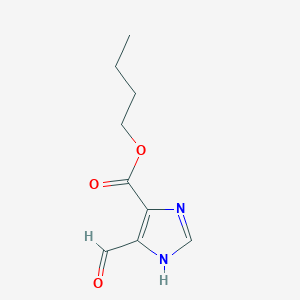
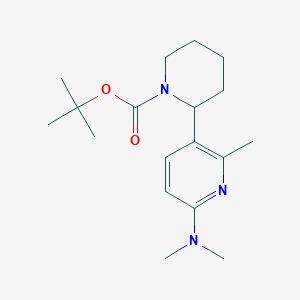
![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)
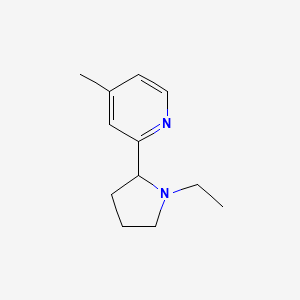

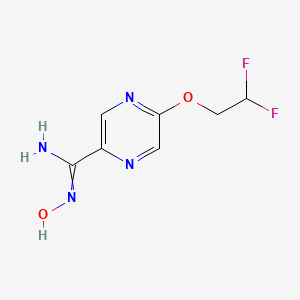

![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)
